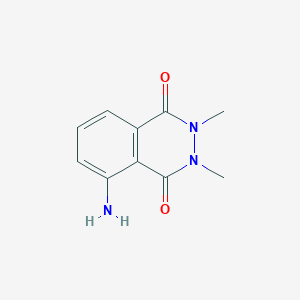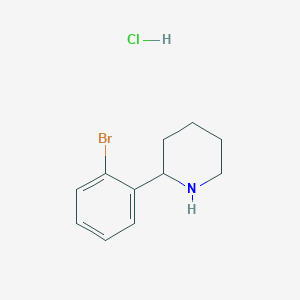
Clorhidrato de 2-(2-Bromofenil)piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)piperidine hydrochloride is an organic compound with the molecular formula C11H14BrN.ClH. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)piperidine hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biological pathways and interactions involving piperidine derivatives.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Many piperidine derivatives are known to interact with various receptors in the nervous system, such as the muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Piperidine derivatives often act as antagonists at their target receptors. They bind to the receptor and block its activation by the natural ligand, thereby inhibiting the signal transmission .
Análisis Bioquímico
Biochemical Properties
2-(2-Bromophenyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromophenyl group allows it to form specific interactions with target proteins, potentially inhibiting or activating enzymatic reactions. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways .
Cellular Effects
2-(2-Bromophenyl)piperidine hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Bromophenyl)piperidine hydrochloride involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes or receptors, altering their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can modulate gene expression by interacting with transcription factors or chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromophenyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biological activities. Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression or metabolic reprogramming .
Dosage Effects in Animal Models
The effects of 2-(2-Bromophenyl)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating specific signaling pathways or metabolic processes. At high doses, it could induce toxic or adverse effects, including oxidative stress, inflammation, or organ damage. It is crucial to determine the threshold doses that elicit beneficial versus harmful effects in preclinical studies .
Metabolic Pathways
2-(2-Bromophenyl)piperidine hydrochloride is involved in various metabolic pathways. It may be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of 2-(2-Bromophenyl)piperidine hydrochloride within cells and tissues are critical for its biological effects. The compound may be transported by specific membrane transporters, such as organic cation transporters or ATP-binding cassette transporters. These transporters can influence the compound’s cellular uptake, efflux, and tissue distribution. Additionally, binding proteins in the blood or intracellular compartments may affect its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-(2-Bromophenyl)piperidine hydrochloride can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with transcription factors or chromatin-modifying enzymes, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)piperidine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 2-(2-Bromophenyl)piperidine hydrochloride often involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidones using oxidizing agents such as potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, typically in anhydrous conditions.
Oxidation: Potassium permanganate, often in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride, usually in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted piperidines depending on the reagent used.
Oxidation: Piperidones and other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
2-Phenylpiperidine: Lacks the bromine atom but shares the piperidine core.
2-(2-Chlorophenyl)piperidine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-(2-Bromophenyl)piperidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and research applications where such properties are desired.
Propiedades
IUPAC Name |
2-(2-bromophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBKDKCHGUBLHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
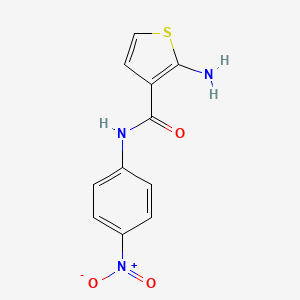

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)
![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)
![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)
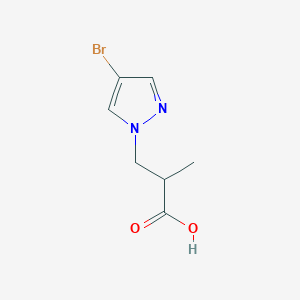
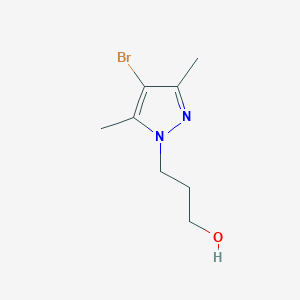

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)

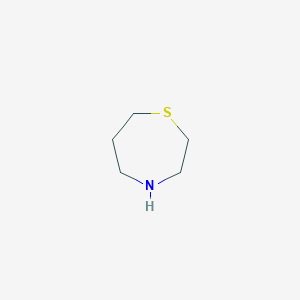

![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)
